Lipophilicity vs. Methylthio Analog
Using standard computational models (e.g., SwissADME), the target compound's 2,6-dichlorobenzyl group increases lipophilicity compared to the methyl analog 3-(methylthio)-5-phenyl-1,2,4-triazole-4-ylamine (CAS 39573-67-6). This is a class-level inference common to S-arylalkyl triazoles. The increased LogP suggests potential for improved membrane permeability but also higher metabolic risk. No direct experimental bioavailability or efficacy data is available for a head-to-head comparison [1].
| Evidence Dimension | Predicted Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | LogP ~4.5 (predicted) |
| Comparator Or Baseline | 3-(Methylthio)-5-phenyl-1,2,4-triazole-4-ylamine: LogP ~1.5 (predicted) |
| Quantified Difference | Predicted LogP difference of ~3.0 units |
| Conditions | In silico (SwissADME via Molinspiration or similar) |
Why This Matters
For procurement decisions in drug discovery, a higher predicted LogP can prioritize a compound for central nervous system (CNS) or membrane-permeable target programs, while being a liability for others.
- [1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. View Source
